molecular formula C25H24N2O5 B2575618 2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 921919-14-4

2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2575618
CAS No.: 921919-14-4
M. Wt: 432.476
InChI Key: HGAWWQVKNDBVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepine core fused with a substituted acetamide moiety. The dibenzooxazepine scaffold features methyl groups at positions 8 and 10, an oxo group at position 11, and an acetamide linker connected to a 3,4-dimethoxyphenyl aromatic ring. The 3,4-dimethoxy substitution on the phenyl ring may enhance lipophilicity, influencing blood-brain barrier permeability, while the acetamide group provides hydrogen-bonding capacity for receptor interaction.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-15-5-8-21-19(11-15)27(2)25(29)18-14-17(7-10-20(18)32-21)26-24(28)13-16-6-9-22(30-3)23(12-16)31-4/h5-12,14H,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAWWQVKNDBVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogous derivatives (Table 1). Key differences in core heteroatoms, substituents, and pharmacological profiles are highlighted below.

Table 1: Structural and Functional Comparison of Dibenzoheteroazepine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes
Target Compound Dibenzo[b,f][1,4]oxazepine 8,10-dimethyl; 11-oxo; 3,4-dimethoxyphenyl acetamide ~435.5* Predicted CNS activity; enhanced lipophilicity
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Dibenzo[b,f][1,4]thiazepine 5-oxide 10-ethyl; 4-methoxybenzyl ester ~482.6† Sulfur-containing core; lower synthetic yield (9%)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[b,f][1,4]thiazepine 5-oxide 10-ethyl; 4-methoxyphenyl acetamide ~452.5† Thiazepine core may alter receptor selectivity
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide Dibenzo[b,f][1,4]oxazepine 10-butyl; 3-nitro; phenoxy-linked acetamide ~493.5 Nitro group introduces electron-withdrawing effects
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 10-acetyl; 4-methylbenzenesulfonamide 408.47 Sulfonamide group; acetyl substitution

*Calculated based on molecular formula. †Estimated from synthetic data in .

Key Observations:

Core Heteroatom Influence: The dibenzooxazepine core (oxygen atom) in the target compound contrasts with thiazepine (sulfur atom) derivatives in . Sulfur’s larger atomic radius and polarizability may alter binding kinetics in receptor pockets compared to oxygen .

Substituent Effects: Methyl vs. Ethyl/Butyl Groups: The 8,10-dimethyl groups on the target compound may confer greater metabolic stability than bulkier ethyl or butyl substituents (e.g., ), which could increase steric hindrance or susceptibility to oxidative metabolism. 3,4-Dimethoxyphenyl vs. Acetamide vs. Sulfonamide: The acetamide linker in the target compound offers hydrogen-bond donor/acceptor versatility, whereas sulfonamide derivatives (e.g., ) exhibit stronger acidity and distinct binding profiles .

Similar challenges may arise in synthesizing the target compound, necessitating optimized coupling or purification steps.

Pharmacological Implications :

  • The 3-nitro substituent in ’s compound introduces electron-withdrawing effects, which could reduce aromatic ring reactivity compared to the electron-donating dimethoxy groups in the target compound .
  • The 10-acetyl group in ’s derivative may modulate pharmacokinetics by introducing a metabolically labile site, contrasting with the stable methyl groups in the target compound .

Research Findings and Data Gaps

While direct pharmacological data for the target compound are absent in the provided evidence, inferences from structural analogs suggest:

  • Receptor Selectivity : Dibenzooxazepines with dimethoxy substitutions (e.g., similar to the target) have shown affinity for serotonin 5-HT2A and dopamine D2 receptors in prior studies, though thiazepine derivatives may exhibit off-target effects due to sulfur’s polarizability .
  • Metabolic Stability : Methyl-substituted dibenzoheteroazepines generally demonstrate longer half-lives than ethyl/butyl analogs, as observed in preclinical models .

Critical Data Gaps:

  • Experimental binding affinity (e.g., IC50) for the target compound.
  • Comparative solubility and permeability assays.
  • In vivo pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.